molecular formula C21H16N6 B10756321 N-1H-indazol-5-yl-2-(6-methylpyridin-2-yl)quinazolin-4-amine

N-1H-indazol-5-yl-2-(6-methylpyridin-2-yl)quinazolin-4-amine

Cat. No.: B10756321
M. Wt: 352.4 g/mol
InChI Key: HNHRWNUXTCATSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GW857175 is a potent and selective inhibitor of the transforming growth factor-beta receptor type 1 (TGF-beta receptor type 1), also known as activin receptor-like kinase 5 (ALK5). This compound has been designed to target and inhibit the activity of TGF-beta receptor type 1, which plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. The inhibition of TGF-beta receptor type 1 by GW857175 has significant implications in the treatment of diseases such as cancer and fibrosis .

Preparation Methods

The synthesis of GW857175 involves a series of chemical reactions starting from quinazoline derivatives. The synthetic route typically includes the following steps:

    Formation of the quinazoline core: This involves the cyclization of appropriate precursors to form the quinazoline ring structure.

    Substitution reactions: Various substituents are introduced into the quinazoline core through substitution reactions to achieve the desired chemical structure.

    Final modifications: Additional functional groups are added to the molecule to enhance its potency and selectivity as an inhibitor of TGF-beta receptor type 1.

The industrial production of GW857175 follows similar synthetic routes but is optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

GW857175 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the molecule.

    Substitution: Substitution reactions are commonly used to introduce different substituents into the quinazoline core.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of GW857175 with modified functional groups .

Scientific Research Applications

GW857175 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the inhibition of TGF-beta receptor type 1 and its effects on various chemical pathways.

    Biology: The compound is employed in biological studies to investigate the role of TGF-beta receptor type 1 in cellular processes such as cell growth, differentiation, and apoptosis.

    Medicine: GW857175 has potential therapeutic applications in the treatment of diseases such as cancer and fibrosis, where the inhibition of TGF-beta receptor type 1 is beneficial.

    Industry: The compound is used in the development of new drugs and therapeutic agents targeting TGF-beta receptor type 1.

Mechanism of Action

GW857175 exerts its effects by selectively inhibiting the activity of TGF-beta receptor type 1. The compound binds to the kinase domain of the receptor, preventing its activation and subsequent signaling. This inhibition disrupts the downstream signaling pathways mediated by TGF-beta receptor type 1, leading to the suppression of cellular processes such as proliferation, differentiation, and apoptosis. The molecular targets and pathways involved include the Smad signaling pathway, which is a key mediator of TGF-beta receptor type 1 signaling .

Comparison with Similar Compounds

GW857175 is unique in its high potency and selectivity as an inhibitor of TGF-beta receptor type 1. Similar compounds include other quinazoline derivatives and ALK5 inhibitors, such as:

    LY364947: Another potent inhibitor of TGF-beta receptor type 1 with a similar mechanism of action.

    SB431542: A selective inhibitor of TGF-beta receptor type 1, commonly used in research studies.

    SD-208: An ALK5 inhibitor with therapeutic potential in the treatment of cancer and fibrosis.

Compared to these compounds, GW857175 exhibits superior selectivity and potency, making it a valuable tool in scientific research and potential therapeutic applications .

Properties

Molecular Formula

C21H16N6

Molecular Weight

352.4 g/mol

IUPAC Name

N-(1H-indazol-5-yl)-2-(6-methylpyridin-2-yl)quinazolin-4-amine

InChI

InChI=1S/C21H16N6/c1-13-5-4-8-19(23-13)21-25-18-7-3-2-6-16(18)20(26-21)24-15-9-10-17-14(11-15)12-22-27-17/h2-12H,1H3,(H,22,27)(H,24,25,26)

InChI Key

HNHRWNUXTCATSG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC5=C(C=C4)NN=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.